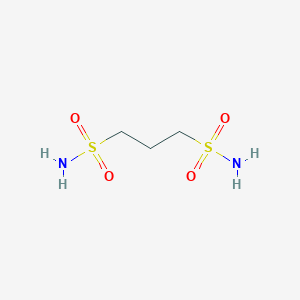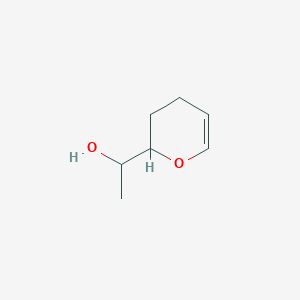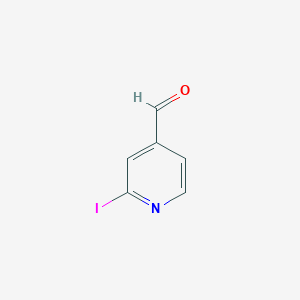
2-Iodopyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodopyridine-4-carbaldehyde is an organic compound with the molecular formula C6H4INO It is a derivative of pyridine, where an iodine atom is substituted at the second position and an aldehyde group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodopyridine-4-carbaldehyde can be synthesized through various methods. One common approach involves the iodination of 4-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. Another method includes the use of 2-iodopyridine as a starting material, which undergoes formylation at the fourth position to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination and formylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodopyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: 2-Iodopyridine-4-carboxylic acid.
Reduction: 2-Iodopyridine-4-methanol.
Coupling: Biaryl and heteroaryl compounds.
Aplicaciones Científicas De Investigación
2-Iodopyridine-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-iodopyridine-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary based on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodopyridine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
4-Iodopyridine: Has the iodine atom at the fourth position, altering its reactivity and applications.
2-Bromopyridine-4-carbaldehyde: Similar structure but with a bromine atom, which affects its reactivity and the types of reactions it undergoes.
Uniqueness
2-Iodopyridine-4-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group on the pyridine ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
774238-82-3 |
|---|---|
Fórmula molecular |
C6H4INO |
Peso molecular |
233.01 g/mol |
Nombre IUPAC |
2-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4INO/c7-6-3-5(4-9)1-2-8-6/h1-4H |
Clave InChI |
WYFSQKGFQHVLBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



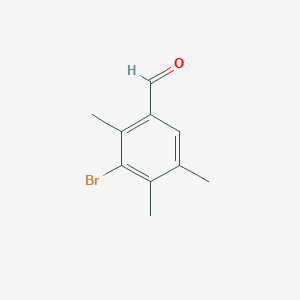
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)

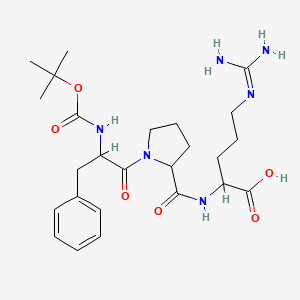
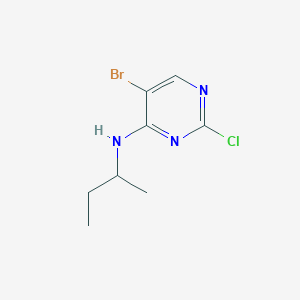
![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)

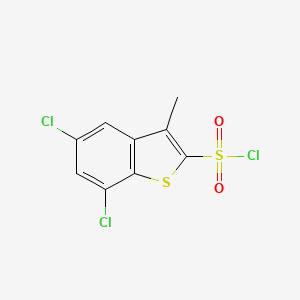
![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)
